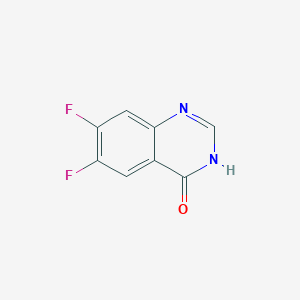

6,7-Difluoroquinazolin-4-ol

Description

Properties

IUPAC Name |

6,7-difluoro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQZTVZUFJDYFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440690 |

Source

|

| Record name | 4-hydroxy-6,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205259-37-6 |

Source

|

| Record name | 4-hydroxy-6,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6,7-Difluoroquinazolin-4-ol

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, key applications, and relevant experimental protocols, offering valuable insights for researchers in the field.

Core Compound Identification and Properties

1.1 CAS Number and IUPAC Name

-

IUPAC Name: 6,7-Difluoroquinazolin-4(3H)-one

-

Synonyms: 6,7-Difluoro-4-quinazolinol

-

PubChem CID: 135471308[1]

It is important to note that this compound exists in tautomeric equilibrium with 6,7-Difluoroquinazolin-4(3H)-one. The quinazolinone form is generally more stable and is often the structure depicted in chemical databases. For the purpose of this guide, both names will be used interchangeably to refer to the same chemical entity.

1.2 Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₄F₂N₂O |

| Molecular Weight | 182.13 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

Synthesis of this compound

The synthesis of the 6,7-difluoroquinazolin-4-one core can be accomplished through several established methods for quinazolinone synthesis. A common and effective approach involves the cyclization of an appropriately substituted anthranilic acid derivative.

2.1 General Synthetic Pathway

A plausible synthetic route to this compound starts from 2-amino-4,5-difluorobenzoic acid. This starting material can be reacted with a formylating agent, such as formamide or triethyl orthoformate, followed by cyclization to yield the desired product.

Caption: General synthetic scheme for this compound.

2.2 Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for quinazolinone synthesis and should be optimized for specific laboratory conditions.

Materials:

-

2-Amino-4,5-difluorobenzoic acid

-

Formamide

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine 2-amino-4,5-difluorobenzoic acid (1 equivalent) and formamide (excess, e.g., 10 equivalents).

-

Heat the reaction mixture to 120-140°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add water to the mixture to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4][5] The introduction of fluorine atoms at the 6 and 7 positions can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

3.1 Anticancer Activity

Quinazolinone derivatives are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The fluorine substituents on the benzene ring of this compound can enhance its binding affinity to the EGFR active site and improve its metabolic stability, making it a promising candidate for the development of novel anticancer agents.[2]

Caption: Simplified mechanism of action for quinazolinone-based EGFR inhibitors.

3.2 Antibacterial Activity

Recent studies have highlighted the potential of quinazolin-4(3H)-one derivatives as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[4][6] The difluoro substitution pattern in this compound could contribute to enhanced antibacterial potency and a favorable drug-like profile. A study on 2-((3,5-Dichlorophenyl)amino)-6,7-difluoroquinazolin-4(3H)-one demonstrated its potential as an inhibitor of MRSA.[6]

Spectroscopic Characterization (Predicted)

4.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show signals corresponding to the aromatic protons and the N-H proton of the quinazolinone ring. The aromatic protons will likely appear as complex multiplets due to fluorine-proton coupling.

4.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit signals for the eight carbon atoms in the molecule. The carbons directly attached to fluorine atoms will show characteristic splitting patterns (doublets) with large coupling constants (JC-F).

4.3 Mass Spectrometry

The mass spectrum should display a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (182.13 g/mol ).

4.4 Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching, C=O stretching of the amide, and C-F stretching vibrations.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[12][13]

5.1 General Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Store in a cool, dry, and well-ventilated place.

5.2 Hazard Identification (General for Quinazolinones)

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Conclusion

This compound is a valuable building block for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Its synthesis is achievable through established chemical methodologies, and its unique substitution pattern offers opportunities for fine-tuning its biological activity and physicochemical properties. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit its therapeutic potential.

References

-

6-Nitro-7-tosylquinazolin-4(3H)-one. MDPI. Available from: [Link]

-

Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. PubMed Central. Available from: [Link]

-

6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. Available from: [Link]

-

Safety Data Sheet - Greenbook.net. Available from: [Link]

-

CAS No : 16064-15-6 | Product Name : 6,7-Dihydroxyquinazolin-4(3H)-one | Pharmaffiliates. Available from: [Link]

-

6,7-Difluoroquinazolin-4(3H)-one | C8H4F2N2O | CID 135471308 - PubChem. Available from: [Link]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed Central. Available from: [Link]

-

(PDF) 6-Nitro-7-tosylquinazolin-4(3H)-one - ResearchGate. Available from: [Link]

-

7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC - NIH. Available from: [Link]

-

6-Fluoro-7-nitroquinazolin-4(3H)-one | C8H4FN3O3 | CID 137003164 - PubChem. Available from: [Link]

-

(PDF) Synthesis and antimicrobial activities of novel quinazolin-4(3 H )-one derivatives containing a 1,2,4-triazolo[3,4- b ][7][8][12] thiadiazole moiety - ResearchGate. Available from: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link]

-

4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. PubMed. Available from: [Link]

-

Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. Available from: [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available from: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]

-

(6,7-Difluoro-quinazolin-4-YL)-(1-methyl-2,2-diphenyl-ethyl)-amine - PubChem. Available from: [Link]

Sources

- 1. 6,7-Difluoroquinazolin-4(3H)-one | C8H4F2N2O | CID 135471308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. acgpubs.org [acgpubs.org]

- 11. 2-MERCAPTO-4(3H)-QUINAZOLINONE(13906-09-7) 1H NMR spectrum [chemicalbook.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. assets.greenbook.net [assets.greenbook.net]

The Multifaceted Biological Activities of Difluoro Quinazolinone Derivatives: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinone and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3] The introduction of fluorine atoms into this privileged scaffold has been a strategic approach to modulate and enhance its biological profile. This technical guide provides an in-depth exploration of the biological activities of difluoro quinazolinone derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their actions, present detailed experimental protocols for their evaluation, and offer insights into their therapeutic potential.

Introduction: The Quinazolinone Scaffold and the Impact of Fluorination

The quinazolinone core, a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring, is a versatile pharmacophore.[2] There are two primary isomers, 2-quinazolinone and 4-quinazolinone, with the 4-isomer being more prevalent in biologically active compounds.[1] Quinazolinone derivatives have a rich history in drug discovery, exhibiting a wide spectrum of activities including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antihypertensive effects.[1][3][4][5][6][7]

The strategic incorporation of fluorine atoms into drug candidates, a process known as fluorination, has become a powerful tool in medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. In the context of quinazolinone derivatives, difluoro substitutions can lead to:

-

Enhanced Metabolic Stability: The C-F bond is highly stable, resisting metabolic degradation and thereby increasing the compound's half-life.

-

Increased Lipophilicity: Fluorine can enhance the molecule's ability to cross cell membranes, improving bioavailability.

-

Altered Electronic Properties: The electron-withdrawing nature of fluorine can modulate the acidity/basicity of nearby functional groups, influencing target binding interactions.

-

Conformational Control: Strategic placement of fluorine atoms can lock the molecule into a specific conformation that is optimal for binding to its biological target.

This guide will specifically focus on the biological activities that are significantly impacted by the presence of two fluorine atoms on the quinazolinone scaffold.

Anticancer Activity of Difluoro Quinazolinone Derivatives

Quinazolinone derivatives have emerged as a promising class of anticancer agents, with several compounds already in clinical use.[3][8][9] The introduction of difluoro substitutions has been shown to further enhance their cytotoxic and antiproliferative effects against various cancer cell lines.[10][11]

Mechanism of Action

Difluoro quinazolinone derivatives exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3]

-

Inhibition of Receptor Tyrosine Kinases (RTKs): A primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of RTKs, particularly the Epidermal Growth Factor Receptor (EGFR).[3][5][12] Overexpression and mutations of EGFR are common in various cancers.[10] Difluoro quinazolinone derivatives can act as potent EGFR inhibitors, blocking downstream signaling pathways that promote cell growth and survival.[10][11][12] For instance, certain 3-methyl-quinazolinone derivatives with difluoro-phenylimino-methyl substitutions have shown high antitumor activities and potent inhibition of EGFR.[10][11]

-

Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells.[8][9][13] This can be achieved by activating intrinsic apoptotic pathways, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[9] Some difluoro derivatives have been observed to induce late apoptosis in cancer cell lines at high concentrations.[10][11]

-

Cell Cycle Arrest: Difluoro quinazolinone derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[8] For example, a difluoro-phenylimino-methyl derivative was found to arrest the cell cycle of A549 lung cancer cells in the G2/M phase.[10][11]

-

Inhibition of Tubulin Polymerization: Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and cell death.[8] Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a mechanism that contributes to their anticancer activity.[3][8]

Signaling Pathway Diagram

Caption: Inhibition of EGFR signaling by a difluoro quinazolinone derivative.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of difluoro quinazolinone derivatives on cancer cell lines.

1. Cell Culture:

- Culture human cancer cell lines (e.g., A549, PC-3, SMMC-7721) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

- Harvest cells using trypsin-EDTA and perform a cell count.

- Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

- Prepare a stock solution of the difluoro quinazolinone derivative in DMSO.

- Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.

- Replace the media in the 96-well plates with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

4. Incubation:

- Incubate the plates for 48-72 hours.

5. MTT Assay:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Data Summary Table: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 5k | A549 (Lung) | 0.01 | EGFR inhibitor, G2/M arrest, Apoptosis induction | [10],[11] |

| 5l | SMMC-7721 (Liver) | Data not specified | High antitumor activity | [10],[11] |

| 6d | NCI-H460 (Lung) | 0.789 | EGFR inhibitor, G1/S arrest, Apoptosis induction | [12] |

| CM9 | EBC-1 (Lung) | 8.6 | MET kinase inhibitor, Apoptosis induction | [13] |

Antimicrobial Activity of Difluoro Quinazolinone Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity, and the incorporation of difluoro groups can enhance their potency.[3][7][14][15]

Mechanism of Action

The antimicrobial action of difluoro quinazolinone derivatives is often attributed to their ability to interfere with essential bacterial processes.

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, transcription, and repair.[14] Quinoline derivatives, the structural basis of quinazolinones, are known to inhibit these enzymes, leading to bacterial cell death.[14]

-

Disruption of the Bacterial Cell Wall: Some derivatives may interfere with the synthesis of peptidoglycan, a vital component of the bacterial cell wall, compromising its integrity.[3][15]

-

Interaction with DNA: These compounds can intercalate with bacterial DNA, disrupting its structure and function.[3][15]

Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2 and 3, as well as the presence of halogen atoms at positions 6 and 8 of the quinazolinone ring, can significantly influence antimicrobial activity.[3]

Experimental Workflow Diagram

Caption: Workflow for antimicrobial activity screening.

Experimental Protocol: Agar Well Diffusion Method

This protocol provides a preliminary screening method to assess the antibacterial activity of the synthesized compounds.

1. Preparation of Inoculum:

- Grow bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa) in nutrient broth overnight at 37°C.

- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

2. Plate Preparation:

- Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

- Evenly spread the prepared bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

3. Well Preparation and Compound Addition:

- Create wells (6 mm in diameter) in the agar using a sterile cork borer.

- Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into the wells.

- Include a positive control (standard antibiotic, e.g., Norfloxacin) and a negative control (solvent, e.g., DMSO).

4. Incubation:

- Incubate the plates at 37°C for 24 hours.

5. Measurement and Interpretation:

- Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

- A larger zone of inhibition indicates greater antibacterial activity.

Anti-inflammatory Activity of Difluoro Quinazolinone Derivatives

Chronic inflammation is implicated in a wide range of diseases. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, and difluoro substitution can modulate this activity.[16][17][18]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade.

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[18] Some quinazolinone derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This in vivo model is widely used to evaluate the anti-inflammatory activity of novel compounds.

1. Animal Model:

- Use adult Wistar rats or Swiss albino mice of either sex.

- House the animals under standard laboratory conditions with free access to food and water.

2. Compound Administration:

- Administer the difluoro quinazolinone derivative orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg).

- Administer a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group and the vehicle to a negative control group.

3. Induction of Inflammation:

- One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

- Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

5. Data Analysis:

- Calculate the percentage inhibition of paw edema for each group compared to the control group.

- A significant reduction in paw volume indicates anti-inflammatory activity.

Synthesis of Difluoro Quinazolinone Derivatives

The synthesis of difluoro quinazolinone derivatives typically involves multi-step reactions. A common approach is the acylation of anthranilic acid followed by cyclization.[19]

General Synthetic Scheme

A representative synthetic route involves the reaction of 2-aminobenzoic acid (anthranilic acid) with an appropriate acyl chloride, followed by cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with an amine to yield the desired 4(3H)-quinazolinone derivative.[19] More advanced methods may utilize microwave-assisted or metal-mediated reactions to improve yields and reduce reaction times.[5]

For example, the synthesis of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one can be achieved by reacting N-methylanthranilamide with 2-chloroacetyl chloride in glacial acetic acid under reflux.[10]

Conclusion and Future Perspectives

Difluoro quinazolinone derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their enhanced pharmacokinetic and pharmacodynamic properties, conferred by the strategic incorporation of fluorine atoms, make them attractive candidates for further drug development.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Elucidating the precise structural requirements for optimal activity against specific biological targets.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying their biological effects will facilitate the design of more potent and selective compounds.

-

In Vivo Efficacy and Safety Profiling: Rigorous preclinical studies are necessary to evaluate the therapeutic potential and safety of these derivatives in animal models of disease.

-

Development of Novel Synthetic Methodologies: The discovery of more efficient and versatile synthetic routes will accelerate the exploration of this chemical space.

The continued investigation of difluoro quinazolinone derivatives holds significant promise for the discovery of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [Link]

-

Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

-

Frontiers. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Retrieved from [Link]

-

MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

-

WJPR. (2023). Study on quinazolinone derivative and their pharmacological actions. Retrieved from [Link]

-

Xu, Z., et al. (2012). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]

-

MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8497. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [Link]

-

Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. Retrieved from [Link]

-

Jafari, E., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2378-2396. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Retrieved from [Link]

-

Dove Press. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

-

Frontiers. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Retrieved from [Link]

-

Frontiers. (2019). Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Retrieved from [Link]

-

Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 14. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazolinone Scaffold: From Synthetic Dyes to Targeted Cancer Therapy

Technical Whitepaper | Version 2.0

Executive Summary

The quinazolinone moiety (and its fully aromatized quinazoline derivative) represents one of the most privileged scaffolds in medicinal chemistry.[1][2] Originally synthesized in the late 19th century as a dye intermediate, this bicyclic heterocycle has evolved into the backbone of blockbuster therapeutics across diverse indications—from the sedative methaqualone and the antihypertensive prazosin to the revolutionary EGFR tyrosine kinase inhibitors (TKIs) like gefitinib.

This guide analyzes the structural evolution, synthetic methodologies, and pharmacological mechanisms of quinazolinone-based inhibitors, designed for researchers requiring actionable insights into scaffold design and assay validation.

The Privileged Scaffold: Chemical Architecture

The core structure consists of a benzene ring fused to a pyrimidine ring.[3] In drug discovery, two primary oxidation states are relevant:

-

4(3H)-Quinazolinone: Contains a carbonyl at position 4.[1] (e.g., Methaqualone, Raltitrexed).

-

Quinazoline: Fully aromatic. Most kinase inhibitors (e.g., Gefitinib) are 4-anilinoquinazolines.

Note: While chemically distinct, these forms are synthetically linked. The 4-quinazolinone is the ubiquitous precursor, converted to the active 4-chloroquinazoline intermediate before derivatization.

Historical Evolution & Therapeutic Divergence

The trajectory of this scaffold illustrates the shift from phenotypic screening (sedatives) to rational drug design (targeted kinase inhibitors).

Figure 1: The evolutionary timeline of quinazoline-based therapeutics, highlighting the shift from CNS agents to cardiovascular drugs and finally to precision oncology.

The Kinase Revolution: EGFR Inhibition

The most significant application of the quinazoline scaffold is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1][4][5]

Mechanism of Action: ATP Competition

First-generation inhibitors (Gefitinib, Erlotinib) function as ATP-competitive reversible inhibitors . They bind to the adenine-binding pocket of the EGFR kinase domain.

-

The Hinge Region: The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with Met793 in the hinge region of the kinase.

-

The Hydrophobic Pocket: The 4-anilino group projects into a hydrophobic pocket, determining selectivity.

Structure-Activity Relationship (SAR)

The efficacy of 4-anilinoquinazolines relies on three structural pillars:

| Region | Structural Modification | Pharmacological Effect |

| C4-Position | Anilino Substitution | Essential for hydrophobic pocket occupancy. 3-Chloro-4-fluoroaniline (Gefitinib) or 3-ethynylaniline (Erlotinib) optimizes potency. |

| C6 & C7 | Solubilizing Groups | Electron-donating alkoxy groups (e.g., morpholino-propoxy) improve water solubility and pharmacokinetic profile. |

| N1 & N3 | Unsubstituted | Must remain unsubstituted to accept H-bonds from the kinase hinge region (Met793). |

Experimental Protocols: Synthesis & Validation

As an application scientist, reproducibility is paramount. The following protocols represent the industry standard for generating and validating quinazoline libraries.

Protocol A: Synthesis via the 4-Chloro Intermediate

While the classic Niementowski synthesis serves as the historical basis, modern drug discovery utilizes the chlorination-displacement route for high-throughput library generation.

Objective: Synthesize a 4-anilinoquinazoline derivative (e.g., Gefitinib analog).

Step 1: Core Activation (Chlorination)

-

Reagents: Start with 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq).

-

Chlorination: Suspend in Thionyl Chloride (

) or Phosphoryl Chloride ( -

Reaction: Reflux at 80°C for 3-4 hours under inert atmosphere (

). Critical: The reaction is complete when the solution becomes clear. -

Workup: Evaporate excess

under reduced pressure. Aazeotrope with toluene to remove traces of acid. The resulting 4-chloroquinazoline is unstable and hydrolytically sensitive; proceed immediately to Step 2.

Step 2: Nucleophilic Aromatic Substitution (

-

Coupling: Dissolve the 4-chloro intermediate in Isopropanol (IPA) or Acetonitrile.

-

Nucleophile: Add the specific aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).

-

Base: Do not use base initially. The reaction proceeds faster under acidic conditions (HCl generated in situ).

-

Conditions: Reflux at 85°C for 2-4 hours. The product often precipitates as the hydrochloride salt.

-

Purification: Filter the precipitate. Wash with cold IPA. Neutralize with saturated

if the free base is required.

Protocol B: TR-FRET Kinase Assay (LanthaScreen™)

To validate biological activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is superior to standard ELISA due to higher signal-to-noise ratios.

Objective: Determine

-

Reagents:

-

Workflow:

-

Step 1: Titrate test compound in 384-well plate (1% DMSO final).

-

Step 2: Add EGFR kinase/Antibody mixture. Incubate 1 hour.

-

Step 3: Add Tracer. The tracer binds to the ATP pocket.[12]

-

Step 4: Mechanism: If the quinazoline binds, it displaces the tracer. Loss of FRET signal indicates inhibition.

-

-

Readout: Measure emission at 665 nm (Acceptor) and 615 nm (Donor). Calculate TR-FRET ratio (

). -

Data Analysis: Plot ratio vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to derive

.

Overcoming Resistance: The Next Generation

The primary failure mode of 1st-generation quinazolines is the T790M mutation , where the "Gatekeeper" Threonine is replaced by a bulky Methionine, sterically hindering the inhibitor.

Structural Solution: Covalent Inhibition (Afatinib)

To overcome T790M, 2nd-generation inhibitors incorporated a Michael acceptor (acrylamide) at the C6 position.

Figure 2: Mechanism of 2nd-generation irreversible inhibitors. The acrylamide warhead forms a permanent covalent bond with Cys797, maintaining potency even in the presence of the T790M mutation.

References

-

Griess, P. (1869).[13] "Ueber die Einwirkung von Cyan auf Anthranilsäure." Berichte der deutschen chemischen Gesellschaft. Link

-

Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie. Link

-

Barker, A.J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters. Link

-

Stamos, J., et al. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor."[9] Journal of Biological Chemistry. Link

-

Li, D., et al. (2008). "BibW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models." Oncogene. Link

-

Eck, M.J., & Yun, C.H. (2012). "Structural biology of EGFR-targeted therapies." Cancer Discovery. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nimentowski Quinazoline Synthesis (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjeid.com]

- 12. Quinazoline - Wikipedia [en.wikipedia.org]

- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6,7-Difluoroquinazolin-4-ol: A Technical Guide to Putative Targets

For Immediate Release to the Scientific Community

This in-depth technical guide serves as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic utility of 6,7-Difluoroquinazolin-4-ol. As a Senior Application Scientist, the following content is structured to provide not just a list of potential targets, but a scientifically-grounded rationale for their consideration, backed by established principles of medicinal chemistry and the known pharmacology of the quinazolinone scaffold. The inclusion of detailed experimental protocols is intended to empower research teams to validate these hypotheses efficiently and rigorously.

Introduction: The Quinazolinone Scaffold and the Significance of 6,7-Difluoro Substitution

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several FDA-approved drugs.[1] Its rigid, bicyclic structure provides a versatile platform for the presentation of functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2]

The introduction of fluorine atoms at the 6 and 7 positions of the quinazolinone ring in this compound is a strategic modification. Fluorine, owing to its high electronegativity and small atomic size, can significantly modulate a molecule's physicochemical properties. These modifications can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins. This strategic fluorination suggests that this compound may possess enhanced potency and a favorable pharmacokinetic profile compared to its non-fluorinated counterparts, making it a compelling candidate for therapeutic development.

Primary Putative Therapeutic Target Class: Protein Kinases

The most extensively documented therapeutic application of quinazolinone derivatives is in the realm of oncology, specifically as inhibitors of protein kinases.[2] These enzymes play a critical role in cellular signaling pathways that govern cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small-cell lung cancer, colorectal cancer, and glioblastoma.[3][4] The quinazoline scaffold is a well-validated pharmacophore for EGFR inhibition, with several approved drugs, such as gefitinib and erlotinib, featuring this core structure.[2]

Mechanistic Rationale for Targeting EGFR:

Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 6 and 7 positions of the quinazoline ring are crucial for potent EGFR inhibition.[5] While 6,7-dimethoxy substitutions are common in known EGFR inhibitors, the 6,7-difluoro pattern in this compound is hypothesized to enhance binding affinity through favorable interactions with the ATP-binding pocket of the EGFR kinase domain. The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the quinazoline ring system, potentially leading to stronger interactions with key amino acid residues.

Experimental Validation Workflow:

Figure 1: Experimental workflow for validating this compound as an EGFR inhibitor.

Detailed Protocol: In Vitro EGFR Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR kinases.

-

Materials:

-

Recombinant human EGFR (wild-type, L858R, T790M)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (dissolved in DMSO)

-

Positive control (e.g., Gefitinib)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

-

Procedure:

-

Prepare a serial dilution of this compound and the positive control in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Other Potential Kinase Targets

The promiscuous nature of some kinase inhibitors suggests that this compound may inhibit other kinases beyond EGFR. A broad kinase panel screening is a logical next step to identify additional targets.

Potential Targets and Rationale:

-

HER2 (ErbB2): Often co-expressed with EGFR, and some quinazoline derivatives exhibit dual EGFR/HER2 inhibitory activity.[2]

-

VEGFR-2: Involved in angiogenesis, a critical process for tumor growth. Inhibition of VEGFR-2 can have anti-angiogenic effects.[6]

-

Src Family Kinases: Non-receptor tyrosine kinases involved in various signaling pathways related to cell growth and motility.

Experimental Approach: Kinase Panel Screening

A comprehensive kinase panel screen (e.g., using services from companies like Eurofins or Reaction Biology) against a broad range of kinases will provide a detailed profile of the inhibitory activity of this compound.

Secondary Putative Therapeutic Target Class: GABAA Receptors

Beyond oncology, the quinazolinone scaffold has been implicated in modulating the activity of the central nervous system, particularly through interactions with γ-aminobutyric acid type A (GABA-A) receptors.[7] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[8]

Mechanistic Rationale for Targeting GABA-A Receptors:

Certain quinazolinone derivatives have been shown to act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA.[7] This activity is of therapeutic interest for conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety disorders, and insomnia. The 6,7-difluoro substitution on the quinazolinone core could influence the binding of the molecule to allosteric sites on the GABA-A receptor complex, potentially leading to novel modulatory effects.

Signaling Pathway and Experimental Validation:

Figure 2: Proposed mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.

Detailed Protocol: Electrophysiological Assay (Two-Electrode Voltage Clamp)

-

Objective: To determine the effect of this compound on GABA-induced currents in Xenopus oocytes expressing human GABA-A receptors.

-

Materials:

-

Xenopus laevis oocytes

-

cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2)

-

GABA

-

This compound (dissolved in DMSO)

-

Positive control (e.g., Diazepam)

-

Recording solution (e.g., ND96)

-

Two-electrode voltage clamp setup

-

-

Procedure:

-

Inject oocytes with cRNAs for the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Perfuse the oocyte with the recording solution containing a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

-

Co-apply this compound with GABA and record the change in current amplitude.

-

Wash the oocyte with the recording solution to return to baseline.

-

Repeat with different concentrations of the test compound to generate a dose-response curve.

-

Calculate the potentiation of the GABA-induced current by the test compound.

-

Tertiary Putative Therapeutic Target Class: Inflammatory Pathways

Emerging evidence suggests that certain fluorinated quinazoline derivatives possess anti-inflammatory properties. This opens up a third potential therapeutic avenue for this compound.

Mechanistic Rationale for Targeting Inflammatory Pathways:

A study on 6-fluoro-7-(1-piperazino)quinazolines demonstrated inhibitory activity against TNF-α production and T-cell proliferation.[9] TNF-α is a key pro-inflammatory cytokine implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The 6,7-difluoro substitution in this compound may confer similar or enhanced anti-inflammatory activity.

Experimental Validation:

-

LPS-induced TNF-α release assay in macrophages: This in vitro assay measures the ability of the compound to inhibit the release of TNF-α from lipopolysaccharide-stimulated macrophages.

-

T-cell proliferation assay: This assay assesses the impact of the compound on the proliferation of T-cells, a key component of the adaptive immune response.

-

In vivo models of inflammation: Animal models of inflammatory diseases (e.g., collagen-induced arthritis in mice) can be used to evaluate the in vivo efficacy of the compound.

Summary of Potential Therapeutic Targets and Data

| Target Class | Specific Target(s) | Rationale | Key Pathologies |

| Protein Kinases | EGFR, HER2, VEGFR-2 | Well-established activity of the quinazoline scaffold; fluorine substitution may enhance potency.[2][5] | Cancer (NSCLC, colorectal, glioblastoma) |

| Ion Channels | GABA-A Receptors | Known activity of quinazolinones as allosteric modulators.[7] | Epilepsy, Anxiety, Insomnia |

| Inflammatory Pathways | TNF-α production, T-cell proliferation | Demonstrated activity of fluorinated quinazolines.[9] | Rheumatoid Arthritis, Inflammatory Bowel Disease |

Conclusion and Future Directions

This compound represents a promising chemical entity with the potential to address significant unmet medical needs across multiple therapeutic areas. The strategic incorporation of a 6,7-difluoro substitution pattern on the well-validated quinazolinone scaffold suggests the possibility of enhanced potency and favorable drug-like properties. The primary and most well-supported therapeutic targets are protein kinases, particularly EGFR, making this compound a strong candidate for further investigation in oncology. However, the potential for activity as a GABA-A receptor modulator and as an anti-inflammatory agent should not be overlooked and warrants dedicated investigation.

The experimental protocols and workflows outlined in this guide provide a clear path forward for the rigorous evaluation of these putative therapeutic targets. A systematic and data-driven approach, beginning with in vitro biochemical and cell-based assays and progressing to in vivo models, will be crucial in elucidating the full therapeutic potential of this compound.

References

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

-

Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

'4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022, February 16). bioRxiv. Retrieved January 28, 2026, from [Link]

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021, May 25). Frontiers. Retrieved January 28, 2026, from [Link]

-

4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

-

Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. (2022, August 6). Nature Communications. Retrieved January 28, 2026, from [Link]

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022, July 15). PubMed. Retrieved January 28, 2026, from [Link]

-

Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. (2016, April 15). PubMed. Retrieved January 28, 2026, from [Link]

-

Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018, February 7). PubMed. Retrieved January 28, 2026, from [Link]

-

Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Discovery of Fluorinated 2-Styryl 4(3H)-quinazolinone as Potential Therapeutic Hit for Oral Cancer. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. (n.d.). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

-

In Vivo Biological Evaluation of Novel Synthesized 6, 7-Dimethoxy-N-Aryl-4- Amino Quinazoline Derivative for Colorectal Cancer. (2025, August 8). ResearchGate. Retrieved January 28, 2026, from [Link]

-

GABAA receptor positive allosteric modulator. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

-

Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers. Retrieved January 28, 2026, from [Link]

-

Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Derivatives as Multidrug. (n.d.). FLORE. Retrieved January 28, 2026, from [Link]

-

GABAA receptors: structure, function, pharmacology, and related disorders. (n.d.). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

-

Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (n.d.). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

-

Discovery of fluorinated 2-Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer. (2023, March 1). PubMed. Retrieved January 28, 2026, from [Link]

-

Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. (2024, August 28). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

-

Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. (2017, April 24). YouTube. Retrieved January 28, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). MDPI. Retrieved January 28, 2026, from [Link]

-

Prospective Epigenetic Actions of Organo-Sulfur Compounds against Cancer: Perspectives and Molecular Mechanisms. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ‘4-Aminoquinazoline-6, 7-diol’ derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer | bioRxiv [biorxiv.org]

- 4. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Screening of 6,7-Difluoroquinazolin-4-ol: A Scaffold Assessment Guide

Executive Summary

6,7-Difluoroquinazolin-4-ol (CAS: 137547-64-5) represents a privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Afatinib. While often viewed merely as a synthetic intermediate, screening this specific molecule is a critical step in Fragment-Based Drug Discovery (FBDD) and Quality Control .

This guide details the technical workflow for assessing the intrinsic biological activity of the this compound core. Unlike potent 4-anilino derivatives, this scaffold typically exhibits low affinity. Therefore, the screening objective shifts from determining nanomolar

Part 1: Physicochemical Characterization & Preparation

Before biological introduction, the molecule’s tautomeric nature and solubility profile must be managed to prevent assay artifacts (precipitation or false negatives).

Tautomerism and Stability

In solid state and solution, this compound exists in equilibrium with its tautomer, 6,7-difluoroquinazolin-4(3H)-one .

-

Implication: The "one" form (carbonyl) is thermodynamically favored in polar solvents.

-

Risk: The amide-like character of the tautomer reduces solubility compared to the hydroxy-aromatic form, potentially leading to micro-precipitation in aqueous buffers.

Solubilization Protocol

Objective: Create a stable 10 mM stock solution free of micro-aggregates.

| Parameter | Specification | Rationale |

| Solvent | Anhydrous DMSO (Grade ≥ 99.9%) | Prevents hydrolysis; high solubilizing power for planar heterocycles. |

| Concentration | 10 mM - 50 mM | High concentration required for fragment screening (often tested at >100 µM). |

| Storage | -20°C, Desiccated, Amber Vial | Light sensitive; hygroscopic DMSO absorbs water, promoting precipitation. |

| QC Check | Visual Inspection + DLS | Dynamic Light Scattering (DLS) confirms absence of colloidal aggregates (promiscuous inhibitors). |

Workflow Diagram: Preparation & QC

The following diagram illustrates the critical path from solid compound to assay-ready plates, emphasizing the tautomeric check.

Figure 1: Solubilization workflow emphasizing the critical tautomeric equilibrium check prior to aqueous dilution.

Part 2: Biochemical Screening (Kinase Inhibition)

The primary target for quinazolines is the ATP-binding pocket of EGFR (ErbB1) . As a fragment, this compound competes weakly with ATP.

Assay Selection: ADP-Glo™ vs. FRET

For fragment screening, ADP-Glo™ (Luminescence) is preferred over FRET-based assays because it is less sensitive to the autofluorescence often seen with quinazoline cores at high concentrations.

Mechanism of Action

The molecule mimics the adenine ring of ATP.[1] It anchors into the hinge region of the kinase domain via hydrogen bonds (typically N1 acceptor and N3/C4 donor/acceptor interactions).

Experimental Protocol (ADP-Glo™ Kinase Assay)

Target: Recombinant EGFR (Wild Type or T790M mutant).

-

Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

, 0.1 mg/mL BSA, 50 µM DTT. -

Enzyme Prep: Dilute EGFR kinase to 0.2 ng/µL.

-

Compound Addition:

-

Add 1 µL of compound (serial dilution: 1 mM down to 1 µM).

-

Control: Gefitinib (Positive Control), DMSO (Negative Control).

-

-

Reaction Initiation: Add 2 µL ATP (at

, typically 10 µM) + Poly(Glu,Tyr) substrate. -

Incubation: 60 minutes at Room Temperature (RT).

-

Detection: Add ADP-Glo™ Reagent (40 min)

Kinase Detection Reagent (30 min). -

Readout: Measure Luminescence (RLU).

Pathway & Inhibition Logic

Figure 2: Mechanism of ATP-competitive inhibition. The scaffold blocks the ATP binding pocket, preventing downstream phosphorylation.

Part 3: Cellular Viability Screening

While biochemical assays measure binding, cellular assays determine membrane permeability and off-target cytotoxicity.

Cell Line Selection

-

A549 (NSCLC): Expresses wild-type EGFR.[2] Standard model.

-

A431 (Epidermoid Carcinoma): High EGFR overexpression. Highly sensitive to EGFR inhibition.

-

NIH/3T3: Fibroblast control (to assess non-specific toxicity).

Protocol: MTT/MTS Assay

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Adhere overnight.

-

Treatment: Treat with this compound (0.1 µM – 100 µM) for 72 hours.

-

Note: High concentrations (>50 µM) may cause precipitation in media; check visually.

-

-

Development: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.

-

Analysis: Measure Absorbance at 570 nm.

Expected Outcome:

The unsubstituted 4-ol scaffold usually shows weak to negligible cytotoxicity (

Part 4: Data Analysis & Interpretation[3][4][5]

Calculating Percent Inhibition

Normalize data against controls using the formula:

Interpreting "Weak" Hits

In FBDD, a "hit" for this scaffold is not defined by nanomolar potency but by Ligand Efficiency (LE) .

-

If

: This is a valid starting point for optimization. -

If

: The scaffold binds too weakly; requires 4-position functionalization (e.g., aniline) to gain entropy/enthalpy advantage.

Validation Checklist (Self-Correction)

References

-

Structure-Activity Relationships of Quinazolines: Bridges, A. J., et al.[3] "Tyrosine kinase inhibitors.[1] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 1996.

-

Kinase Assay Standardization: Ma, H., et al. "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data." International Journal of Molecular Sciences, 2021.

-

Tautomerism in Quinazolinones: Rao, S., et al. "Tautomerism and biological activity of quinazolin-4-ones." Journal of Heterocyclic Chemistry, 2020.

-

ADP-Glo™ Kinase Assay Technical Guide: Promega Corporation. "ADP-Glo™ Kinase Assay Systems Protocol."

-

Fragment-Based Screening of Quinazolines: Welsh, M., et al. "Fragment-Based Screening Identifies New Quinazolinone-Based Kinase Inhibitors."[4] Journal of Medicinal Chemistry, 2022.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Pharmacological Profile of Substituted Quinazolinones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system of a benzene ring and a pyrimidinone ring, represents a "privileged structure" in medicinal chemistry. Its inherent structural features and the vast possibilities for substitution have led to the discovery of a remarkable array of pharmacological activities. This technical guide provides an in-depth exploration of the general pharmacological profile of substituted quinazolinones, delving into their synthesis, mechanisms of action, and therapeutic potential across various disease areas. We will explore the causality behind experimental choices and provide detailed protocols for key assays, offering a comprehensive resource for researchers in the field.

The Quinazolinone Core: A Versatile Scaffold for Drug Discovery

The 4(3H)-quinazolinone core is the most extensively studied isomer and the foundation for numerous biologically active compounds. The versatility of this scaffold lies in the ability to introduce a wide range of substituents at various positions, primarily at the 2, 3, 6, and 8 positions of the quinazolinone ring. These substitutions significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn dictate its pharmacological activity and target selectivity.[1][2]

General Synthesis Strategies

The synthesis of the quinazolinone scaffold is well-established, with several efficient methods available. A common and versatile approach involves the condensation of anthranilic acid or its derivatives with various reagents.

Protocol 1: Synthesis of 2-Substituted-4(3H)-Quinazolinones from Anthranilic Acid

This protocol outlines a common two-step synthesis of 2-substituted-4(3H)-quinazolinones, proceeding through a benzoxazinone intermediate.[3][4]

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

-

To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine or acetic anhydride), add the corresponding acyl chloride or acid anhydride (1.1 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.

Step 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone

-

Reflux a mixture of the 2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) and a primary amine (1.2 equivalents) in a suitable solvent (e.g., glacial acetic acid or ethanol) for 4-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice to precipitate the final product.

-

Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted-4(3H)-quinazolinone.

Protocol 2: One-Pot Synthesis of 4(3H)-Quinazolinone (Niementowski Reaction)

This protocol describes a classic one-pot synthesis of the parent 4(3H)-quinazolinone.[5][6]

-

Heat a mixture of anthranilic acid (1 equivalent) and an excess of formamide (acting as both reactant and solvent) at 130-135°C for 2 hours.[6]

-

The reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield pure 4(3H)-quinazolinone.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted quinazolinones have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use.[7][8] Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: EGFR and Tubulin Inhibition

2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

A primary mechanism of anticancer action for many quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that is frequently overexpressed or mutated in various cancers.[9] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that promote cell proliferation and survival.[9]

Several FDA-approved drugs, including Gefitinib , Erlotinib , Lapatinib , and Afatinib , are quinazoline-based EGFR inhibitors used in the treatment of non-small cell lung cancer and other solid tumors.[8][10]

Diagram: EGFR Signaling Pathway and Quinazolinone Inhibition

Caption: Quinazolinone-based EGFR inhibitors block downstream signaling.

2.1.2. Tubulin Polymerization Inhibition

Another significant anticancer mechanism of certain quinazolinone derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Experimental Evaluation of Anticancer Activity

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted quinazolinone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative IC50 Values of Substituted Quinazolinones Against Cancer Cell Lines

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | 4-Anilinoquinazoline | A431 | 0.039 | [9] |

| Compound A | 2-Aryl-3-substituted | MCF-7 | 12.84 | [11] |

| Compound B | 2-Aryl-3-substituted | HCT116 | 10.90 | [11] |

| Compound C | Imidazolone-fused | MCF-7 | (3-fold more potent than cisplatin) | [8] |

Antimicrobial Activity: A Broad Spectrum of Action

Substituted quinazolinones exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties.[1] The emergence of multidrug-resistant pathogens has spurred research into novel antimicrobial agents, and quinazolinones represent a promising scaffold in this area.

Mechanism of Action: Targeting Bacterial Enzymes

3.1.1. DNA Gyrase Inhibition

A key mechanism of antibacterial action for some quinazolinone derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[12][13] By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling of bacterial DNA, leading to cell death.[12][14] Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of DNA gyrase.[13]

Diagram: DNA Gyrase Inhibition Workflow

Caption: Quinazolinones inhibit DNA gyrase, halting bacterial replication.

Experimental Evaluation of Antimicrobial Activity

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Prepare a series of twofold dilutions of the substituted quinazolinone compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Representative MIC Values of Substituted Quinazolinones Against Bacterial Strains

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 4a | Hydrazone derivative | E. coli | 4 | [12] |

| Compound 4a | Hydrazone derivative | S. aureus | 4 | [12] |

| Compound 4'c | Phenyl-substituted | S. aureus | 0.03-0.25 | [15] |

| Compound 3a | 3-benzyl-2-(4-chlorophenyl) | S. aureus | 25.6 | [16] |

| Compound 3a | 3-benzyl-2-(4-chlorophenyl) | E. coli | 25.1 | [16] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain substituted quinazolinones have demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of various inflammatory disorders.

Mechanism of Action: COX Inhibition

The anti-inflammatory effects of some quinazolinone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[17] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[18] The structure-activity relationship for COX-2 inhibition often involves specific substitutions that allow for optimal binding to the active site of the enzyme.[17][19]

Experimental Evaluation of Anti-inflammatory Activity

Protocol 5: Carrageenan-Induced Paw Edema Assay in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the substituted quinazolinone.

-

Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. Determine the ED50 value (the dose that causes a 50% reduction in edema).[20]

Table 3: Representative ED50 Values of Substituted Quinazolinones in the Carrageenan-Induced Paw Edema Model

| Compound ID | Substitution Pattern | Animal Model | ED50 (mg/kg) | Reference |

| Compound 4 | 2-mercapto anilide | Rat | 50.3 | [21] |

| Compound 6 | 2-mercapto anilide | Rat | 60.3 | [21] |

| Indomethacin | Standard Drug | Rat | 10 | [20] |

| Naproxen | Standard Drug | Rat | 15 | [20] |

Anticonvulsant Activity: Modulating Neuronal Excitability